molecular formula C7H9NO B026858 1-(1H-Pyrrol-2-YL)propan-2-one CAS No. 125281-94-9

1-(1H-Pyrrol-2-YL)propan-2-one

Cat. No. B026858
M. Wt: 123.15 g/mol
InChI Key: VKUSUJJRRNEAHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1H-Pyrrol-2-yl)propan-2-one and related compounds involves various strategies focusing on atom economy and chemoselectivity. One approach includes the reaction of propargyl alcohols and terminal alkynes under different conditions, leading to the selective formation of 1,4-diynes and polysubstituted furans/pyrroles, with water being the only byproduct. This strategy exemplifies an atom-economical synthesis with 100% atom economy for furan synthesis (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(1H-Pyrrol-2-yl)propan-2-one derivatives has been extensively studied. For instance, the crystal and molecular structures of copper(II) complexes derived from 1-(pyrrol-2-yl)butane-1,3-dione were reported, revealing significant insights into the coordination geometry and the interactions between pyrrole units and metal ions (Bailey et al., 1984).

Chemical Reactions and Properties

1-(1H-Pyrrol-2-yl)propan-2-one undergoes various chemical reactions, showcasing its reactivity and versatility. For example, a novel one-pot pyrrole synthesis demonstrates the compound's ability to engage in complex reactions, leading to the formation of 1,2,3,5-tetrasubstituted pyrroles through a coupling-isomerization-Stetter-Paal-Knorr sequence, further supported by X-ray structure analyses (Braun et al., 2001).

Scientific Research Applications

  • Structure and Interaction Studies : This compound is useful in studying the structure of 3-pyrroline and its interaction with propargyl bromide (Gyul’nazaryan et al., 2014).

  • Intermediate in Synthesis : It serves as an intermediate product in the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives (Kuznetsov et al., 2010).

  • Alkylation and Ring Closure Reactions : 1-(1H-Pyrrol-2-yl)propan-2-one hydrochloride is used in alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

  • Antimicrobial and Anticancer Agent : A derivative, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one, shows potent antimicrobial and anticancer activity (Özdemir et al., 2017).

  • Electrochromic Material : It demonstrates good electrochromic material properties, making it suitable for applications like metal recovery and ion sensors (Mert et al., 2013).

  • Histone Deacetylase Inhibitors : This compound is a new class of synthetic Histone Deacetylase inhibitors with high anti-HD2 activity in vitro (Mai et al., 2004).

  • Synthesis of Polysubstituted Pyrroles : It is involved in the synthesis of polysubstituted pyrroles, demonstrating potential for diverse chemical applications (Wang et al., 2011).

  • Antibacterial and Antifungal Activities : Synthesized compounds from this chemical have shown comparable antibacterial and antifungal activities to standard drugs (Chate et al., 2013).

  • Fluorescence Properties : A branched polypyrrole derivative shows green fluorescence properties, highlighting its use in fluorescence studies (Zhang et al., 2014).

  • Pheromone Component : Pyrrole, related to 1-(1H-Pyrrol-2-yl)propan-2-one, is an important pheromone component of several species of longhorned beetles (Diesel et al., 2017).

  • DNase I Inhibitory Properties : The derivatives have DNase I inhibitory properties and are predicted to be non-toxic with favorable pharmacokinetic profiles (Ilić et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, Ethanone, 1-(1H-pyrrol-2-yl)-, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “1-(1H-Pyrrol-2-YL)propan-2-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by structurally similar compounds, “1-(1H-Pyrrol-2-YL)propan-2-one” may have potential applications in the development of new drugs .

properties

IUPAC Name

1-(1H-pyrrol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)5-7-3-2-4-8-7/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSUJJRRNEAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626349
Record name 1-(1H-Pyrrol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrrol-2-YL)propan-2-one

CAS RN

125281-94-9
Record name 1-(1H-Pyrrol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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